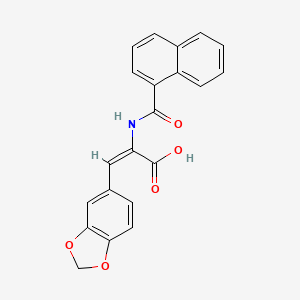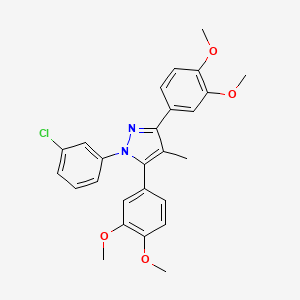
N-(2,4-difluorophenyl)-N'-(2,5-dimethylphenyl)urea
Descripción general
Descripción
N-(2,4-difluorophenyl)-N'-(2,5-dimethylphenyl)urea, also known as DFDPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a urea derivative that has shown promising results in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
N-(2,4-difluorophenyl)-N'-(2,5-dimethylphenyl)urea exerts its inhibitory activity against kinases by binding to the ATP-binding site of the enzymes. It competes with ATP for binding to the kinase, thereby preventing the phosphorylation of downstream substrates. N-(2,4-difluorophenyl)-N'-(2,5-dimethylphenyl)urea has been shown to exhibit selective inhibitory activity against CDK2, GSK-3β, and MEK1, indicating its potential as a targeted therapeutic agent.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-N'-(2,5-dimethylphenyl)urea has been shown to exhibit potent inhibitory activity against several kinases, indicating its potential as a therapeutic agent. However, the biochemical and physiological effects of N-(2,4-difluorophenyl)-N'-(2,5-dimethylphenyl)urea on the human body are not fully understood. Further studies are required to investigate the toxicity, pharmacokinetics, and pharmacodynamics of N-(2,4-difluorophenyl)-N'-(2,5-dimethylphenyl)urea.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-difluorophenyl)-N'-(2,5-dimethylphenyl)urea has several advantages for lab experiments. It is a stable and crystalline compound that can be easily synthesized and purified. It has been extensively studied for its potential applications in scientific research, indicating its potential as a valuable tool for drug discovery and development. However, N-(2,4-difluorophenyl)-N'-(2,5-dimethylphenyl)urea also has some limitations for lab experiments. It has low solubility in aqueous solutions, which may limit its use in certain assays. It also exhibits potent inhibitory activity against several kinases, which may lead to off-target effects and toxicity.
Direcciones Futuras
N-(2,4-difluorophenyl)-N'-(2,5-dimethylphenyl)urea has shown promising results in various fields, including medicinal chemistry, biochemistry, and pharmacology. There are several future directions for the research and development of N-(2,4-difluorophenyl)-N'-(2,5-dimethylphenyl)urea. Firstly, further studies are required to investigate the toxicity, pharmacokinetics, and pharmacodynamics of N-(2,4-difluorophenyl)-N'-(2,5-dimethylphenyl)urea. Secondly, N-(2,4-difluorophenyl)-N'-(2,5-dimethylphenyl)urea can be modified to improve its solubility and selectivity towards specific kinases. Thirdly, N-(2,4-difluorophenyl)-N'-(2,5-dimethylphenyl)urea can be used as a starting point for the development of novel therapeutic agents for the treatment of various diseases. Finally, N-(2,4-difluorophenyl)-N'-(2,5-dimethylphenyl)urea can be used as a tool for the investigation of kinase signaling pathways and their role in cellular processes.
Aplicaciones Científicas De Investigación
N-(2,4-difluorophenyl)-N'-(2,5-dimethylphenyl)urea has been extensively studied for its potential applications in scientific research. It has shown promising results in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-(2,4-difluorophenyl)-N'-(2,5-dimethylphenyl)urea has been reported to exhibit potent inhibitory activity against several kinases, including cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase 3β (GSK-3β), and mitogen-activated protein kinase kinase 1 (MEK1). These kinases play crucial roles in various cellular processes, including cell cycle regulation, apoptosis, and signal transduction. Therefore, N-(2,4-difluorophenyl)-N'-(2,5-dimethylphenyl)urea has the potential to be developed as a therapeutic agent for the treatment of various diseases, such as cancer, Alzheimer's disease, and diabetes.
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-3-(2,5-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O/c1-9-3-4-10(2)14(7-9)19-15(20)18-13-6-5-11(16)8-12(13)17/h3-8H,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMMYGSTYHKBLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-3-(2,5-dimethylphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-chlorophenyl)imino]-5-[(5-iodo-2-furyl)methylene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B4676566.png)
![4-(2,4-dichlorophenyl)-2-[(4-isobutoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B4676572.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B4676580.png)
![4-{[(4-methylphenyl)thio]methyl}-N-[3-(methylthio)phenyl]benzamide](/img/structure/B4676586.png)
![3-(2-nitrophenyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acrylamide](/img/structure/B4676603.png)
![5-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4676615.png)

![2-phenoxy-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B4676630.png)
![3-(4-methoxyphenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}isoxazole-5-carboxamide](/img/structure/B4676633.png)
![3-[3-(4-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4676636.png)

![1-(2-methoxyethyl)-4-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B4676650.png)
![N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4676655.png)
